molecular formula C8H6F4S B13088115 [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B13088115
M. Wt: 210.19 g/mol
InChI Key: RCHFXWYHSSFTCA-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol is an organofluorine compound characterized by the presence of a benzene ring substituted with both a fluoro and a trifluoromethyl group, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a copper-catalyzed chemoselective synthesis, which allows for the efficient introduction of the trifluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production methods for [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol often involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2

InChI Key

RCHFXWYHSSFTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS)C(F)(F)F)F

Origin of Product

United States

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